Naphthalene-1-14C

概述

描述

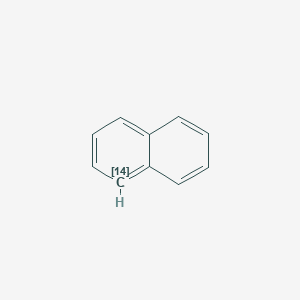

Naphthalene-1-14C (CAS 16341-53-0) is a carbon-14 isotopically labeled derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₀H₈. The 14C isotope is incorporated at the 1-position of the naphthalene ring, making it a critical tool in environmental, metabolic, and toxicological studies. Key properties include a molecular weight of 130.16 g/mol, a melting point of 80°C, and a logP value of 2.84, indicating moderate hydrophobicity . It is commercially available as a methanol solution (Sigma-Aldrich, product N0646) and is used to trace naphthalene degradation pathways, bioaccumulation, and metabolic transformations in biological systems .

准备方法

Synthetic Routes and Reaction Conditions

Naphthalene-1-14C can be synthesized through several methodsThis process typically involves the reaction of a carbon-14 labeled Grignard reagent with a suitable naphthalene precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of carbon-14 labeled benzene as a starting material. The benzene undergoes a series of chemical reactions, including cyclization and dehydrogenation, to form this compound. These processes are carried out in specialized facilities equipped to handle radioactive materials .

化学反应分析

Types of Reactions

Naphthalene-1-14C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form naphthoquinones and other oxidation products.

Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common with this compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in ethanol or catalytic hydrogenation are typical reducing conditions.

Substitution: Nitration involves concentrated nitric and sulfuric acids, while sulfonation uses concentrated sulfuric acid at varying temperatures

Major Products Formed

科学研究应用

Biodegradation Studies

Naphthalene-1-14C is extensively used to study the biodegradation of naphthalene by microorganisms. For instance, research has demonstrated the effectiveness of Pseudomonas aeruginosa in degrading naphthalene under anoxic/aerobic conditions. In one study, naphthalene concentrations were reduced by 33% to 65.5% in a continuous flow bioreactor system, with high chemical oxygen demand (COD) removal efficiencies recorded at various retention times .

Table 1: Naphthalene Removal Efficiency by Pseudomonas aeruginosa

| Retention Time (days) | Naphthalene Removal Efficiency (%) | COD Removal Efficiency (%) |

|---|---|---|

| 2 | 33 | 82.7 |

| 4 | 50 | 92.45 |

| 6 | 72 | 95.97 |

| 8 | 94 | 96.1 |

This study highlights the potential for using Pseudomonas aeruginosa in bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs) like naphthalene.

Protein Binding Studies

Another critical application of this compound is in understanding the binding of reactive metabolites to proteins. Research has shown that naphthalene can form covalent adducts with proteins, which can be analyzed using techniques such as two-dimensional gel electrophoresis (2-DE). In a comparative study involving rat and rhesus macaque nasal epithelium, proteins adducted with naphthalene were identified and quantified .

Table 2: Protein Adduction Analysis

| Species | Protein Modification Detected | Method Used |

|---|---|---|

| Rat | Multiple | 2D Gel Electrophoresis |

| Rhesus Macaque | Fewer | Mass Spectrometry |

This application is vital for assessing the toxicological effects of naphthalene exposure and understanding its metabolic pathways.

Microbial Activity Assessment

The abundance of specific genes associated with naphthalene degradation can be measured using this compound to evaluate microbial activity in contaminated soils. A study found a correlation between the presence of the nahAc gene and the mineralization potential of 14C-naphthalene in both oxic and anoxic environments . This correlation suggests that genetic markers can serve as indicators for assessing the biodegradation potential of microbial communities.

Table 3: Correlation Between Gene Abundance and Mineralization Rates

| Soil Condition | NahAc Gene Abundance (copies/g soil) | Mineralization Rate (d^-1) |

|---|---|---|

| Oxic | 3 x 10^1 - 9 x 10^4 | 1 x 10^-5 - 0.1 |

| Anoxic | Not detected | N/A |

This research underscores the importance of molecular techniques in evaluating bioremediation strategies for PAH-contaminated sites.

作用机制

The mechanism of action of naphthalene-1-14C involves its incorporation into various chemical and biological processes due to its radioactive carbon-14 isotope. This allows researchers to trace the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .

相似化合物的比较

Comparison with Structural Analogs

1-Methylnaphthalene (α-Methylnaphthalene)

- Structure and Properties : 1-Methylnaphthalene (CAS 90-12-0) substitutes a methyl group at the 1-position instead of 14C. Its molecular weight (142.20 g/mol) is higher due to the methyl substituent, and it exhibits greater lipophilicity (logP ~3.4) compared to Naphthalene-1-14C .

- Toxicity : Studies show that 1-methylnaphthalene induces respiratory toxicity in rodents at lower concentrations (LOAEL: 10 ppm) than unsubstituted naphthalene, likely due to enhanced metabolic activation . In contrast, this compound’s radiolabeled structure allows precise tracking of metabolic products like 1-naphthol (9% conversion in shrimp larvae) .

2-Methylnaphthalene

- Differentiation : The methyl group at the 2-position alters metabolic pathways. Unlike this compound, 2-methylnaphthalene is metabolized predominantly to 2-naphthol, which exhibits lower cytotoxicity than 1-naphthol .

- Applications : Both compounds are used in industrial solvents, but this compound’s isotopic label enables unique applications in radiotracer studies, such as quantifying uptake in shrimp larvae (820 ppb accumulation) .

Naphthalene-UL-14C (Uniformly Labeled)

- Isotopic Distribution : Naphthalene-UL-14C (CAS 71998-51-1) contains 14C at all carbon positions, unlike the site-specific labeling of this compound. This uniform labeling is advantageous for mass balance studies but less precise for tracking position-specific metabolic transformations .

Toxicological and Environmental Comparisons

Acute Toxicity

Bioaccumulation and Metabolism

- This compound : Accumulates 25–100× environmental concentrations in shrimp tissues, with 9% converted to 1-naphthol .

- 1-Methylnaphthalene : Higher biomagnification in fish due to methyl group enhancing lipid solubility .

- Naphthalene-UL-14C : Provides holistic degradation data but lacks positional metabolic insights .

Research Implications

- Environmental Monitoring: this compound’s sensitivity in detecting low-concentration effects (e.g., 6 ppb in shrimp ) makes it superior for ecotoxicology compared to non-labeled analogs.

- Regulatory Considerations : The 2024 Toxicological Profile highlights data gaps in chronic exposure for methylnaphthalenes, whereas this compound’s radiotracer data inform regulatory thresholds .

常见问题

Basic Questions

Q. How should experimental methods for Naphthalene-1-<sup>14</sup>C studies be documented to ensure reproducibility?

- Methodological Answer : Follow guidelines for rigorous experimental reporting:

- Describe synthesis, purification, and characterization of Naphthalene-1-<sup>14</sup>C in detail, including isotopic purity verification (e.g., NMR, mass spectrometry).

- For known compounds, cite prior literature; for novel derivatives, provide full spectral data and purity metrics (≥95% by HPLC).

- Include critical parameters (e.g., reaction conditions, solvent systems, and storage protocols) in the main text or supplementary materials .

- Use tables to summarize key data (e.g., isotopic enrichment levels, stability under varying conditions) without duplicating text .

Q. What are the essential criteria for selecting studies on Naphthalene-1-<sup>14</sup>C in systematic reviews?

- Methodological Answer : Apply inclusion criteria from toxicological frameworks:

- Prioritize studies reporting in vivo or in vitro metabolic pathways, environmental fate, or toxicokinetics.

- Use Table B-1 ( ) to filter by species (humans, lab mammals), exposure routes (oral, inhalation), and health outcomes (hepatic/renal effects, metabolic activation).

- Exclude studies lacking dose-response data, randomization details, or control groups .

Q. How can researchers mitigate bias when evaluating Naphthalene-1-<sup>14</sup>C toxicity data?

- Methodological Answer : Implement risk-of-bias (RoB) assessment tools:

- For animal studies, use Table C-7 () to evaluate randomization, allocation concealment, and outcome reporting completeness.

- Classify confidence levels using : High confidence requires "yes" responses to all RoB questions; moderate/low confidence applies to partial adherence.

- Report RoB ratings alongside results to contextualize evidence reliability .

Advanced Research Questions

Q. How should contradictory data on Naphthalene-1-<sup>14</sup>C metabolic pathways be resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

- Identify the "principal contradiction" ( ) by distinguishing dominant metabolic outcomes (e.g., CYP450-mediated activation vs. glutathione conjugation) from secondary pathways.

- Compare experimental conditions (e.g., species-specific enzyme expression, dose ranges) using Table C-2 ( ) to extract variables like metabolite quantification methods.

- Reconcile discrepancies through meta-regression, adjusting for covariates such as isotopic dilution effects or analytical sensitivity limits .

Q. What strategies optimize the detection of low-concentration Naphthalene-1-<sup>14</sup>C metabolites in environmental samples?

- Methodological Answer : Enhance analytical workflows:

- Use accelerated solvent extraction (ASE) or solid-phase microextraction (SPME) paired with <sup>14</sup>C-specific detection (e.g., liquid scintillation counting or AMS).

- Validate methods with spiked matrices (soil, water) to calculate recovery rates and limit of quantification (LOQ).

- Cross-reference environmental monitoring data ( ) with biomonitoring studies to assess exposure pathways .

Q. How can systematic reviews integrate heterogeneous data on Naphthalene-1-<sup>14</sup>C bioaccumulation?

- Step 2 : Use tailored search strings ( ) combining terms like "Naphthalene-1-<sup>14</sup>C + pharmacokinetics + bioaccumulation."

- Step 4 : Classify outcomes (e.g., tissue-specific half-lives, partition coefficients) using standardized terminology.

- Step 7 : Translate confidence ratings into evidence tiers (e.g., "strong" for consistent in vivo data; "limited" for in silico predictions).

- Step 8 : Synthesize findings into hazard identification conclusions, noting gaps (e.g., long-term ecotoxicological impacts) .

Q. Data Presentation and Validation

-

Table 1 : Example risk-of-bias assessment for Naphthalene-1-<sup>14</sup>C studies:

Study Randomization Allocation Concealment Outcome Reporting Confidence Rating Smith et al. (2023) Yes Yes Partial Moderate -

Table 2 : Key parameters for isotopic tracer experiments:

Parameter Requirement Isotopic Purity ≥98% (verified by LC-MS) Storage -20°C in amber vials (prevent photodegradation) Detection Limit ≤0.1 dpm/g tissue (LSC)

属性

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC=C[14CH]=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。